molecular formula C9H10ClNO2 B1345680 Methyl 3-chloro-4-methylcarbanilate CAS No. 22133-20-6

Methyl 3-chloro-4-methylcarbanilate

Cat. No.: B1345680
CAS No.: 22133-20-6
M. Wt: 199.63 g/mol
InChI Key: QURFKMPDWGGSOK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylcarbanilate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.634 g/mol . It is a derivative of carbanilic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Methyl 3-chloro-4-methylcarbanilate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Safety and Hazards

The safety data sheet for a similar compound, Methyl chloroformate, indicates that it is highly flammable and harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage, and is fatal if inhaled .

Biochemical Analysis

Biochemical Properties

Methyl 3-chloro-4-methylcarbanilate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound may result in the inhibition of essential enzymes, leading to disrupted metabolic processes and potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathways involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the distribution of this compound within tissues, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-methylcarbanilate can be synthesized through several methods. One common route involves the reaction of 3-chloro-4-methylphenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-methylcarbanilate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .

    Hydrolysis: Acidic or basic conditions using or .

    Oxidation: Oxidizing agents such as or .

Major Products:

    Nucleophilic substitution: Products include substituted carbanilates.

    Hydrolysis: The major product is .

    Oxidation: The major product is .

Comparison with Similar Compounds

  • Methyl 3-chloro-4-nitrocarbanilate
  • Methyl 3-chloro-4-aminocarbanilate
  • Methyl 3-chloro-4-hydroxycarbanilate

Comparison: Methyl 3-chloro-4-methylcarbanilate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, compared to its analogs with different substituents.

Properties

IUPAC Name

methyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFKMPDWGGSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176667
Record name Methyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-20-6
Record name Methyl 3-chloro-4-methylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 ml of chloroform was added 16.7 grams (0.212 mole) of pyridine. Methyl chloroformate, 8.0 grams (0.085 mole), was then added dropwise during a 20 minute period. During the addition the reaction mixture temperature was held between 25°-30° C. with external cooling. Upon completion of addition the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was washed into a separatory funnel with 50 ml of chloroform; and the solution was washed with two 100 ml portions of water and 100 ml of aqueous 5% hydrochloric acid. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a waxy solid residue. The residue was recrystallized from hexane/ethyl acetate to give 10.9 grams of methyl(3-chloro-4-methylphenyl)carbamate; m.p. 80°-81.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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